molecular formula C20H33FN2O2 B1468248 1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol CAS No. 1353505-79-9

1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol

Cat. No.: B1468248
CAS No.: 1353505-79-9
M. Wt: 352.5 g/mol
InChI Key: AOETUOPIFXUJJP-UHFFFAOYSA-N
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Description

1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol is a complex organic compound that features a piperazine ring substituted with a tert-butoxyethyl group, a fluoro-methylbenzyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the tert-Butoxyethyl Group: This step involves the alkylation of the piperazine ring with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

    Addition of the Fluoro-Methylbenzyl Group: The fluoro-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluoro-4-methylbenzyl chloride.

    Attachment of the Ethanol Moiety: The final step involves the reduction of the ester group to an alcohol using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The fluoro-methylbenzyl group can be reduced to a methylbenzyl group using hydrogenation.

    Substitution: The tert-butoxy group can be substituted with other alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-carboxylic acid.

    Reduction: 1-[5-[1-(tert-Butoxy)ethyl]-1-(3-methylbenzyl)-2-piperazinyl]-1-ethanol.

    Substitution: 1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-alkyl.

Scientific Research Applications

1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: It is used in research to understand the interactions of piperazine derivatives with biological systems.

Mechanism of Action

The mechanism of action of 1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors in the brain, influencing neurological pathways.

    Pathways Involved: It may modulate the activity of GABAergic and dopaminergic pathways, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    1-[5-[1-(tert-Butoxy)ethyl]-1-(3-chloro-4-methylbenzyl)-2-piperazinyl]-1-ethanol: Similar structure but with a chlorine atom instead of fluorine.

    1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-propanol: Similar structure but with a propanol moiety instead of ethanol.

Uniqueness

1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol is unique due to the presence of the fluoro-methylbenzyl group, which imparts specific electronic properties and potential biological activity that differ from its analogs.

Properties

IUPAC Name

1-[1-[(3-fluoro-4-methylphenyl)methyl]-5-[1-[(2-methylpropan-2-yl)oxy]ethyl]piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33FN2O2/c1-13-7-8-16(9-17(13)21)11-23-12-18(15(3)25-20(4,5)6)22-10-19(23)14(2)24/h7-9,14-15,18-19,22,24H,10-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOETUOPIFXUJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(NCC2C(C)O)C(C)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol
Reactant of Route 2
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol
Reactant of Route 3
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol
Reactant of Route 4
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol
Reactant of Route 5
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol
Reactant of Route 6
Reactant of Route 6
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol

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